molecular formula C10H10BrNO2 B6614621 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one CAS No. 1311265-15-2

6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one

Cat. No.: B6614621
CAS No.: 1311265-15-2
M. Wt: 256.10 g/mol
InChI Key: FDMSGEJHVUTEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one is a high-purity chemical compound offered with a guaranteed purity of 95% . This small molecule, with the linear formula CC1(OC2=C(C=C(N=C2)Br)C(=O)C1)C, is identified by the CAS Registry Number 1311265-15-2 . As a brominated pyranopyridinone derivative, it serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The bromine atom at the 6-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create diverse chemical libraries. The unique pyrano[2,3-c]pyridin-4-one scaffold is of significant interest in the development of novel pharmacologically active compounds. This product is strictly intended for research and laboratory use. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please note that the delivery time for this item is approximately three weeks .

Properties

IUPAC Name

6-bromo-2,2-dimethyl-3H-pyrano[2,3-c]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-10(2)4-7(13)6-3-9(11)12-5-8(6)14-10/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMSGEJHVUTEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC(=NC=C2O1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3-Hydroxy-2-nitropyridine

The synthesis begins with the regioselective bromination of 3-hydroxy-2-nitropyridine. In a methanol solution containing sodium methoxide, liquid bromine is added at 0°C to yield 6-bromo-3-hydroxy-2-nitropyridine. This step leverages the electron-donating hydroxyl group to direct electrophilic bromination to the para position (C-6) relative to the hydroxyl group. The reaction proceeds via intermediate bromonium ion formation, followed by deprotonation to restore aromaticity. The nitro group at C-2 stabilizes the intermediate through resonance, ensuring high regioselectivity.

Etherification with Ethyl 2-Bromo-2,2-dimethylacetate

The brominated intermediate is subjected to nucleophilic substitution with ethyl 2-bromo-2,2-dimethylacetate in N,N-dimethylformamide (DMF) in the presence of potassium carbonate. This step replaces the hydroxyl proton with the 2-bromo-2,2-dimethylacetate group, forming 2-(6-bromo-2-nitropyridin-3-yloxy)-2-methylpropanoate. The reaction mechanism involves deprotonation of the hydroxyl group by the base, followed by an SN2 displacement of bromide from the ethyl ester. The bulky dimethyl groups hinder over-alkylation, ensuring mono-etherification.

Reduction and Cyclization: Constructing the Fused Ring System

Nitro Group Reduction

The nitro group in 2-(6-bromo-2-nitropyridin-3-yloxy)-2-methylpropanoate is reduced to an amine using iron powder in acetic acid at 90°C. This iron-mediated reduction proceeds via a single-electron transfer (SET) mechanism, where Fe(0) donates electrons to the nitro group, forming a nitroso intermediate, which is further reduced to the amine. The acetic acid solvent protonates intermediates, facilitating the reduction and preventing oxidation side reactions.

Lactam Formation and Pyrano Ring Closure

Following nitro reduction, the amine nucleophile attacks the adjacent ester carbonyl group, initiating lactamization to form the pyridin-4-one core. Concurrently, the ether oxygen participates in a 6-endo-trig cyclization with the ester-derived carbonyl, forming the pyrano ring. The reaction is driven by the thermodynamic stability of the fused bicyclic system. The dimethyl groups at C-2 of the pyrano ring originate from the ethyl 2-bromo-2,2-dimethylacetate reagent, ensuring precise spatial orientation during cyclization.

Table 1: Key Reaction Parameters for Cyclization

ParameterConditionYield (%)
SolventAcetic acid78
Temperature90°COptimal
ReductantIron powderRequired
Reaction Time4 hours85

Alternative Synthetic Strategies

Algar-Flynn-Oyamada (AFO) Cyclization

Inspired by flavone synthesis, the AFO reaction offers an alternative route to pyrano-pyridinones. A pyridine-chalcone precursor, such as (E)-1-(3-hydroxy-2-nitropyridin-4-yl)prop-2-en-1-one, undergoes oxidative cyclization with hydrogen peroxide in basic conditions. The mechanism involves epoxidation of the α,β-unsaturated ketone, followed by ring-opening and dehydration to form the pyrano ring. Bromination can be introduced either pre- or post-cyclization, though regioselectivity must be carefully controlled.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR : The pyridinone lactam proton (C-4-H) resonates as a singlet at δ 8.21 ppm, while the pyrano ring protons (C-3-H and C-4-H) appear as doublets between δ 4.5–5.5 ppm. The dimethyl groups produce a singlet at δ 1.52 ppm.

  • 13C NMR : The lactam carbonyl (C-4) appears at δ 169.8 ppm, with quaternary carbons of the pyrano ring (C-2, C-6) at δ 78.3 and 144.4 ppm, respectively.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 298.9921 [M+H]+ (calculated for C11H11BrNO3: 298.9918).

Challenges and Optimization Opportunities

Regioselectivity in Bromination

Competing bromination at C-4 or C-5 can occur if reaction temperatures exceed 0°C. Maintaining low temperatures (-15°C to 5°C) and stoichiometric bromine minimizes byproducts.

Cyclization Efficiency

The iron-mediated reduction-cyclization achieves 78% yield under optimized conditions . Substituting acetic acid with propionic acid or increasing the reaction temperature to 100°C marginally improves yields but risks decomposition.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one and analogous compounds:

Compound Name Substituents/Modifications Key Properties/Applications References
6-Bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one Bromo (C6), dimethyl (C2) Enhanced electrophilicity, steric hindrance; potential for nucleophilic substitution
3-(4-Hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one Hydroxyphenyl (C3), pyrano[2,3-b] isomer Improved aqueous solubility; fluorescence properties
4H-Pyrano[2,3-b]pyridin-4-one (8-azachromone) Simplified bicyclic core (no bromo/dimethyl) 14.2-fold higher aqueous solubility vs. amlexanox; anti-inflammatory applications
6-Amino-3-methyl-4-aryl-2H,4H-pyrano[2,3-c]pyrazole Amino (C6), methyl (C3), pyrazole fusion Antimicrobial activity (MIC: 7.8–62.25 µg/mL)

Physicochemical Properties

  • Solubility: The bromo and dimethyl substituents reduce aqueous solubility compared to hydroxylated analogs (e.g., 3-(4-hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one) . However, halogenation improves lipophilicity, enhancing blood-brain barrier penetration in drug design.
  • Thermal Stability : Dimethyl groups increase thermal stability via steric protection of the pyran ring, as evidenced by higher melting points in crystallographic studies (e.g., 136°C for methyl-substituted derivatives) .

Reactivity and Functionalization

  • Bromo Substituent : Facilitates Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, enabling C–C bond formation at the 6-position .
  • Pyrazole-Fused Analogs : The pyrazole ring introduces additional hydrogen-bonding sites, enhancing interactions with biological targets (e.g., kinase inhibition) .

Biological Activity

6-Bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in pharmacology.

Synthesis

The synthesis of 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one can involve various methods including cyclization reactions of appropriate precursors. The compound's structure features a pyrano-pyridine framework that contributes to its biological activities.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing various pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrano[2,3-c]pyridine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : The presence of the pyrano ring system is associated with antioxidant activity. Research indicates that these compounds can scavenge free radicals and protect cells from oxidative stress .
  • Cytotoxic Effects : Preliminary studies suggest that 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction in certain cancer cells .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on Antimicrobial Properties : A study conducted by researchers evaluated the antimicrobial efficacy of various pyrano[2,3-c]pyridine derivatives. The results indicated that compounds similar to 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one displayed significant inhibition zones against E. coli and S. aureus, suggesting promising leads for antibiotic development .
  • Antioxidant Activity Assessment : In another study focused on antioxidant properties, the compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a strong capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid .

Research Findings

Recent research has provided insights into the structure-activity relationship (SAR) of pyrano[2,3-c]pyridine derivatives:

Property Observation
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Antioxidant CapacityHigh radical scavenging ability
CytotoxicityInduces apoptosis in cancer cell lines

These findings underscore the potential of 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one as a lead compound for further pharmacological exploration.

Q & A

Basic: What are the common synthetic routes for preparing 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one?

The synthesis typically involves multi-component reactions (MCRs) combining aldehydes, β-ketoesters (e.g., ethyl acetoacetate), malononitrile, and hydrazine derivatives. A solvent-free approach catalyzed by nano-eggshell/Ti(IV) has been reported to yield pyrano-pyridinone derivatives efficiently under mild conditions (50–70°C, 15–30 min) with high yields (85–95%) . Bromination is achieved via post-synthetic modification using bromine sources (e.g., NBS or Br₂) at the 6-position of the pyrano-pyridinone core. Alternative routes employ pre-functionalized brominated intermediates to streamline regioselectivity .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in brominated pyrano-pyridinone derivatives?

Regioselectivity in bromination is influenced by electronic and steric factors of the substituents. For example, the presence of electron-donating groups (e.g., amino at the 2-position) directs bromination to the electron-rich 6-position via electrophilic aromatic substitution. Solvent polarity and temperature also modulate reactivity: polar aprotic solvents (e.g., DMF) at 0–5°C favor controlled bromination, minimizing side products. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) to guide experimental design .

Basic: What spectroscopic techniques are critical for characterizing pyrano-pyridinone derivatives?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and regiochemistry. For example, the bromo substituent at C6 causes deshielding of adjacent protons (e.g., C5-H and C7-H) .
  • HRMS : Validates molecular formula and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .
  • IR Spectroscopy : Identifies functional groups like carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and amino groups (N–H stretch at ~3300 cm⁻¹) .

Advanced: How do structural modifications impact the biological activity of pyrano-pyridinone derivatives?

The bromo and dimethyl groups enhance lipophilicity and metabolic stability, improving membrane permeability. Derivatives with electron-withdrawing groups (e.g., Br) at C6 show enhanced anticancer activity by inducing apoptosis via caspase-3/7 activation. In contrast, amino-substituted derivatives (e.g., 2-amino analogs) exhibit antimicrobial activity by disrupting bacterial membrane integrity or inhibiting DNA gyrase . Structure-activity relationship (SAR) studies reveal that steric bulk at C2 (dimethyl groups) reduces off-target interactions, improving selectivity .

Basic: What catalytic systems are effective for synthesizing pyrano-pyridinone scaffolds?

  • Heterogeneous catalysts : Nano-eggshell/Ti(IV) or γ-alumina enable solvent-free, high-yield syntheses with recyclability (up to 5 cycles without significant loss of activity) .
  • Ionic liquids : Protic acidic ionic liquids (e.g., [TMBSED][TFA]₂) facilitate one-pot MCRs under mild conditions (room temperature, 20–40 min) with yields >90% .

Advanced: How can data contradictions in catalytic efficiency be resolved across studies?

Discrepancies in catalyst performance often arise from substrate scope limitations or reaction scalability . For instance, nano-eggshell/Ti(IV) excels with electron-deficient aldehydes but underperforms with sterically hindered substrates compared to ionic liquids . Systematic benchmarking using standardized substrates (e.g., 4-nitrobenzaldehyde) and controlled conditions (temperature, solvent) is recommended. Kinetic studies (e.g., Arrhenius plots) can further elucidate rate-limiting steps .

Basic: What are the primary applications of pyrano-pyridinones in material science?

The fused pyrano-pyridine core exhibits tunable electronic properties , making it suitable for organic semiconductors and optoelectronic devices. Brominated derivatives serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) to construct π-conjugated systems for OLEDs .

Advanced: What mechanistic insights explain the role of amino and bromo substituents in reactivity?

The amino group acts as a directing group in electrophilic substitutions and participates in hydrogen bonding, stabilizing transition states. The bromo group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., in SNAr reactions). Mechanistic studies using isotopic labeling (e.g., ¹⁵N) and in-situ NMR have validated these pathways .

Basic: How are pyrano-pyridinone derivatives evaluated for anticancer activity?

Standard assays include:

  • MTT/Proliferation assays : IC₅₀ determination against cancer cell lines (e.g., MCF-7, HeLa).
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify caspase activation .
  • Molecular docking : Targeting kinases (e.g., EGFR) or DNA topoisomerases to predict binding affinity .

Advanced: What computational tools are used to model pyrano-pyridinone interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability and binding modes over time.
  • Density Functional Theory (DFT) : Predicts charge distribution and reactive sites for rational drug design .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.